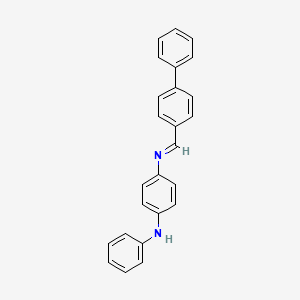
(4-anilinophenyl)(4-biphenylylmethylene)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-anilinophenyl)(4-biphenylylmethylene)amine, also known as ABPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABPA is a Schiff base compound that is synthesized by the condensation reaction between 4-anilinophenylamine and 4-biphenylylcarboxaldehyde.
作用机制
The mechanism of action of (4-anilinophenyl)(4-biphenylylmethylene)amine is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has been shown to induce the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Additionally, this compound has been found to downregulate the expression of anti-apoptotic proteins, such as Bcl-2, and upregulate the expression of pro-apoptotic proteins, such as Bax.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that this compound exhibits significant antitumor activity in mouse models of breast cancer and lung cancer. Additionally, this compound has been found to exhibit low toxicity towards normal cells, indicating its potential as a selective anticancer agent.
实验室实验的优点和局限性
(4-anilinophenyl)(4-biphenylylmethylene)amine exhibits several advantages for lab experiments, including its ease of synthesis, high yield, and low toxicity towards normal cells. However, this compound also exhibits several limitations, including its instability in solution, which can lead to degradation and loss of activity over time. Additionally, this compound exhibits poor solubility in water, which can limit its applicability in certain experiments.
未来方向
There are several future directions for the study of (4-anilinophenyl)(4-biphenylylmethylene)amine. One potential direction is the development of novel this compound-based materials for applications in catalysis and materials science. Another potential direction is the optimization of the synthesis method for this compound to improve its stability and solubility. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential as an anticancer agent.
合成方法
The synthesis of (4-anilinophenyl)(4-biphenylylmethylene)amine involves the condensation reaction between 4-anilinophenylamine and 4-biphenylylcarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent system, such as ethanol or methanol, under reflux conditions. The product is obtained in a high yield after purification using column chromatography or recrystallization.
科学研究应用
(4-anilinophenyl)(4-biphenylylmethylene)amine has been extensively studied for its potential applications in various fields, including materials science, catalysis, and biomedicine. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its unique structural and electronic properties. In catalysis, this compound has been employed as a ligand for the preparation of novel catalysts that exhibit high activity and selectivity in organic transformations. In biomedicine, this compound has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
N-phenyl-4-[(4-phenylphenyl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2/c1-3-7-21(8-4-1)22-13-11-20(12-14-22)19-26-23-15-17-25(18-16-23)27-24-9-5-2-6-10-24/h1-19,27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVPPKWZEGCTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(3-fluorobenzyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6133824.png)
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6133827.png)
![(3S)-1-isobutyl-3-methyl-4-({6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-2-piperazinone](/img/structure/B6133828.png)
![[1-(1,3-benzodioxol-4-ylmethyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B6133835.png)
![9-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6133844.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B6133849.png)

![2-(1-azepanyl)-N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide oxalate](/img/structure/B6133862.png)
![(6-methoxy-2-naphthyl)[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]methanone](/img/structure/B6133875.png)
![3-methoxy-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide](/img/structure/B6133878.png)
![7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6133901.png)
![1-[3-({[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B6133905.png)
![N-[4-(acetylamino)phenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide](/img/structure/B6133907.png)
![2-[(4-bromophenyl)amino]-N'-[(2-hydroxy-1-naphthyl)methylene]butanohydrazide](/img/structure/B6133912.png)
